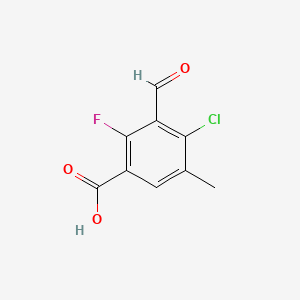

4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-3-formyl-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO3/c1-4-2-5(9(13)14)8(11)6(3-12)7(4)10/h2-3H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNZHKSMYXSRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C=O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 2 Fluoro 3 Formyl 5 Methylbenzoic Acid

Retrosynthetic Analysis of the Polyfunctionalized Aromatic Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. For 4-chloro-2-fluoro-3-formyl-5-methylbenzoic acid, the analysis begins by considering the directing effects of the various substituents on the aromatic ring.

The primary disconnections for the target molecule involve the removal of the chloro and formyl groups. The carboxyl, fluoro, and methyl groups can be considered as the core of a readily available starting material. The directing effects of these groups will heavily influence the sequence of the forward synthesis. The carboxylic acid group is a meta-director, while the fluorine atom and the methyl group are ortho, para-directors. wikipedia.orgaakash.ac.in

A plausible retrosynthetic pathway is outlined below:

This analysis suggests that a practical starting material would be 2-fluoro-5-methylbenzoic acid . This compound is commercially available and provides the foundational arrangement of the fluoro, methyl, and carboxyl groups. ossila.comnbinno.com The forward synthesis would then involve the sequential introduction of the formyl and chloro groups at the desired positions.

Targeted Synthesis via Sequential Halogenation and Formylation Strategies

Based on the retrosynthetic analysis, a forward synthesis can be devised. This involves a step-by-step approach to introduce the required functional groups onto the starting material, 2-fluoro-5-methylbenzoic acid, with careful consideration of regioselectivity at each stage.

Regioselective Introduction of Halogen Substituents onto Aromatic Precursors

The introduction of the chlorine atom at the C4 position of the final product requires careful consideration of the directing effects of the existing substituents. In the proposed intermediate, 2-fluoro-3-formyl-5-methylbenzoic acid, the existing groups would direct an incoming electrophile. The strongly deactivating formyl and carboxyl groups would direct meta, while the weakly activating fluoro and methyl groups would direct ortho and para. The concerted directing effects of the fluoro (para) and methyl (ortho) groups, along with the deactivating effect of the formyl group, would favor chlorination at the C4 position.

Electrophilic chlorination can be achieved using various reagents, such as chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) or N-chlorosuccinimide (NCS). youtube.com

Selective Formylation Procedures on Substituted Benzoic Acids

The introduction of the formyl group at the C3 position of 2-fluoro-5-methylbenzoic acid is a key step. The directing effects of the existing substituents (fluoro, methyl, and carboxyl) must be carefully analyzed. The fluorine atom is an ortho, para-director, the methyl group is also an ortho, para-director, and the carboxylic acid is a meta-director. The position ortho to the fluorine and meta to the carboxylic acid (C3) is a plausible site for electrophilic substitution.

Several methods are available for the formylation of aromatic rings:

Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings. organic-chemistry.orgchemistrysteps.comjk-sci.comnrochemistry.comijpcbs.com

Gattermann-Koch Reaction : This method involves the use of carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst. However, it is generally not applicable to phenol (B47542) and phenol ether substrates. wikipedia.orgthermofisher.combyjus.comshaalaa.com

Reimer-Tiemann Reaction : This reaction is used for the ortho-formylation of phenols using chloroform (B151607) in a basic medium. mychemblog.comlscollege.ac.inwikipedia.orgnrochemistry.comsynarchive.com

For an activated ring like 2-fluoro-5-methylbenzoic acid, the Vilsmeier-Haack reaction would be a suitable choice. The reaction conditions are generally mild and the reagent is highly effective for electron-rich systems.

Multi-Step Conversions from Commercially Available Building Blocks

Ortho-Formylation : The first step is the regioselective introduction of a formyl group at the C3 position of 2-fluoro-5-methylbenzoic acid. The Vilsmeier-Haack reaction is a strong candidate for this transformation. The directing effects of the fluorine (ortho, para) and methyl (ortho, para) groups, in conjunction with the meta-directing carboxylic acid, would favor substitution at the C3 position.

Regioselective Chlorination : The second step involves the introduction of a chlorine atom at the C4 position of the resulting 2-fluoro-3-formyl-5-methylbenzoic acid. The combined directing effects of the existing substituents would guide the incoming electrophile to the desired position.

This multi-step approach allows for the controlled and sequential introduction of the necessary functional groups to achieve the synthesis of the target molecule.

Direct Functionalization Approaches Utilizing Transition Metal Catalysis

While the classical electrophilic substitution methods described above are viable, modern synthetic chemistry often employs transition metal catalysis for more direct and efficient C-H functionalization.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Halide Modifications

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Although the proposed synthesis does not directly involve a cross-coupling step for the main framework, these reactions could be employed for the synthesis of precursors or for further modification of the final product.

For instance, if a suitable halogenated precursor were available, a palladium-catalyzed formylation could be an alternative to the classical formylation methods. Palladium catalysts can facilitate the formylation of aryl halides using various formylating agents, offering a different synthetic route. wikipedia.orgevitachem.comchemicalbook.com

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves:

Oxidative Addition : The aryl halide adds to the Pd(0) catalyst.

Transmetalation : A second organic fragment is transferred to the palladium center from an organometallic reagent.

Reductive Elimination : The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.

This powerful methodology provides alternative synthetic strategies that can offer advantages in terms of efficiency, selectivity, and functional group tolerance.

C-H Activation and Direct Functionalization Strategies on Related Systems

Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, thus streamlining synthetic routes. researchgate.netacs.org For aromatic systems like benzoic acid derivatives, the carboxylic acid group can serve as an effective directing group, guiding a metal catalyst to activate an adjacent ortho C-H bond. nih.govresearchgate.net This approach is highly relevant for introducing or modifying substituents on a pre-existing benzoic acid core.

Rhodium(III) and Palladium(II) catalysts are extensively used for such transformations. acs.orgnih.govnih.gov For instance, Rh(III)-catalyzed C-H activation of benzoic acids can facilitate oxidative intramolecular Heck-type reactions, allowing for the construction of complex fused-ring systems. nih.gov Similarly, Pd(II) catalysis enables a wide range of C-H functionalizations, including halogenation, olefination, and arylation. nih.govnih.govnih.gov

In a system analogous to this compound, the carboxylic acid would direct the catalyst to the C6 position. The existing substituents (chloro, fluoro, formyl, and methyl groups) would then exert secondary electronic and steric effects, influencing the rate and efficiency of the C-H activation step. For example, electron-withdrawing groups can sometimes hinder the reaction, while steric bulk around the target C-H bond can also decrease reactivity. The development of specialized ligands has been crucial in overcoming these challenges, enabling the functionalization of even highly substituted or electron-deficient arenes. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Achieving high selectivity and yield in C-H activation reactions is critically dependent on the careful optimization of various reaction parameters. The solvent, catalyst, and ligands all play pivotal roles in determining the outcome of the transformation.

The choice of solvent can dramatically influence the efficacy and selectivity of C-H activation processes. Solvents can affect catalyst stability, substrate solubility, and the energy of transition states. Computational and experimental studies have shown that solvents can control reaction pathways. For example, in certain Rh(III)-catalyzed reactions, polar solvents can favor pathways involving charged intermediates, while less polar solvents may favor neutral pathways, leading to different products. acs.org The ability of a solvent to form hydrogen bonds can also significantly alter reaction barriers. acs.org

For the synthesis or functionalization of a polar molecule like this compound, solvent choice would be critical. A screening of solvents with varying polarity and coordinating ability would be necessary to maximize yield and minimize side reactions. The following table illustrates how solvent choice can impact yield and selectivity in a representative C-H activation reaction.

| Solvent | Dielectric Constant (ε) | Typical Effect on C-H Activation | Observed Yield/Selectivity (Example Reaction) |

|---|---|---|---|

| DCE (1,2-Dichloroethane) | 10.4 | Commonly used, non-coordinating | Moderate to high yield, can favor specific isomers acs.org |

| EtOH (Ethanol) | 24.6 | Polar, protic; can stabilize charged intermediates | Can alter product selectivity compared to aprotic solvents acs.org |

| Toluene | 2.4 | Non-polar, aprotic | Often lower yields for polar substrates |

| HFIP (Hexafluoroisopropanol) | 16.7 | Highly polar, weakly coordinating | Can promote challenging C-H activations researchgate.net |

The heart of any C-H activation methodology is the catalyst system. The metal center (e.g., Pd, Rh, Ir) dictates the fundamental reactivity, but the ligands coordinated to the metal provide fine control over selectivity, stability, and activity. researchgate.netnih.gov Ligand screening is therefore a crucial step in process optimization.

For palladium-catalyzed reactions on benzoic acids, the development of specialized ligands has been transformative. Mono-N-protected amino acids (MPAAs), for example, have been shown to accelerate Pd(II)-catalyzed C-H activation, enabling reactions under milder conditions. nih.gov More recently, bifunctional bidentate pyridone ligands have been developed that allow for practical C-H halogenation of benzoic acids using inexpensive halogenating agents and eliminating the need for stoichiometric silver salt oxidants. nih.gov Such ligands can improve catalyst-substrate affinity and facilitate the rate-determining C-H cleavage step. nih.govnih.gov The discovery of ligands that can override the intrinsic directing group effect to achieve meta or para selectivity further highlights the power of ligand design in C-H functionalization. nih.govnih.gov

A typical catalyst and ligand screening process might involve the following steps, summarized in the table below.

| Metal Precursor | Ligand Type | Target Transformation | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ | Mono-N-Protected Amino Acid (MPAA) | Arylation, Olefination | Accelerates C-H cleavage, broad substrate scope nih.gov |

| Pd(OAc)₂ | Pyridone-based | Halogenation | Enables use of simple NXS reagents, avoids harsh oxidants nih.gov |

| [RhCpCl₂]₂ | (none - Cp is a ligand) | Annulation, Alkenylation | High reactivity for coupling with alkynes/alkenes nih.gov |

| Pd(OAc)₂ | Pyridine-type | para-Arylation | Reverses intrinsic ortho-selectivity nih.gov |

Stereochemical Considerations in Synthetic Route Design, including Diastereoselectivity

While the target molecule, this compound, is achiral, stereochemical considerations are paramount in many advanced synthetic routes that might be used to construct it or its precursors. Diastereoselectivity becomes a key issue when a reaction creates a new stereocenter in a molecule that already contains one, or when a prochiral C-H bond is functionalized using a chiral catalyst. researchgate.net

In the context of C-H activation, diastereoselectivity is often achieved through a ligand-directed mechanism where the substrate coordinates to the metal catalyst in a specific orientation, leading to functionalization on one face of the molecule over the other. researchgate.net For example, the palladium-catalyzed functionalization of sp³ C-H bonds in α-amino acid derivatives can proceed with high diastereoselectivity, controlled by the existing stereocenter and the chiral ligand on the palladium catalyst.

If a synthetic intermediate leading to this compound contained a stereocenter (for instance, on a side chain that is later converted to the formyl or methyl group), any subsequent C-H activation on the aromatic ring could be influenced by this stereocenter. The catalyst would approach the C-H bond from the less sterically hindered face, potentially leading to one diastereomer in excess. The design of such a synthetic route would need to carefully consider these potential diastereoselective outcomes to ensure the desired product is formed. This principle is fundamental in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is essential. researchgate.net

Chemical Transformations and Mechanistic Investigations of 4 Chloro 2 Fluoro 3 Formyl 5 Methylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a range of chemical modifications, including functional group interconversions and decarboxylation.

Esterification and Amidation Reactions for Functional Group Interconversion

The carboxylic acid functionality of 4-chloro-2-fluoro-3-formyl-5-methylbenzoic acid can be readily converted into esters and amides, which are crucial transformations in the synthesis of various derivatives.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and often requires the removal of water to drive it to completion.

Amidation: The formation of amides from this compound involves its reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid group to enhance its electrophilicity. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form an acyl chloride intermediate, or the use of coupling reagents. lookchemmall.comnih.govresearchgate.net A variety of coupling agents can be employed, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts. nih.govresearchgate.net Boronic acid catalysts have also been developed for direct amidation reactions. organic-chemistry.org

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 4-Chloro-2-fluoro-3-formyl-5-methylbenzoate ester |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) or SOCl₂ | N-substituted-4-chloro-2-fluoro-3-formyl-5-methylbenzamide |

Reductive Transformations to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can effectively reduce the carboxylic acid to the corresponding primary alcohol, (4-chloro-2-fluoro-3-formyl-5-methyl)phenyl)methanol. khanacademy.org The borane-tetrahydrofuran (B86392) complex (BH₃·THF) is a common reagent for this transformation. khanacademy.org

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation that requires milder and more selective reducing agents. organic-chemistry.org One approach involves the use of hindered reducing agents like thexylchloroborane-methyl sulfide. acs.org Another method is the conversion of the carboxylic acid to a Weinreb amide, followed by reduction with a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H).

| Target Product | Reagents and Conditions |

| Primary Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ or 1. BH₃·THF; 2. H₂O |

| Aldehyde | 1. SOCl₂, then N,O-Dimethylhydroxylamine; 2. DIBAL-H or Thexylchloroborane-methyl sulfide |

Pathways for Decarboxylation

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction often requires harsh conditions, such as high temperatures, and may be facilitated by catalysts. cdnsciencepub.comgoogle.com

Several methods have been developed for the decarboxylation of aromatic acids. The use of copper catalysts in quinoline (B57606) at high temperatures is a classic method. cdnsciencepub.com More recent developments include silver-catalyzed protodecarboxylation, which can occur under milder conditions. rsc.orgorganic-chemistry.org Palladium catalysts have also been shown to be effective for the decarboxylation of certain substituted benzoic acids. rsc.org The presence of ortho-substituents can influence the ease of decarboxylation. rsc.orgresearchgate.net For instance, visible light-mediated photoredox catalysis has emerged as a mild method for the decarboxylation of aryl carboxylic acids. rsc.org

| Decarboxylation Method | Typical Reagents and Conditions |

| Copper-Catalyzed | Copper salt (e.g., Cu₂O), Quinoline, High Temperature (160–190 °C) rsc.org |

| Silver-Catalyzed | Ag(I) salt (e.g., Ag₂CO₃), DMSO, Heat rsc.orgorganic-chemistry.org |

| Photoredox Catalysis | Photocatalyst, Light, Room Temperature rsc.org |

Transformations of the Formyl Group (Aldehyde Functionality)

The formyl group of this compound is also a site for important chemical reactions, primarily reduction and oxidation.

Reduction Reactions to Hydroxymethyl Derivatives

The aldehyde functionality can be selectively reduced to a primary alcohol (hydroxymethyl group) in the presence of the carboxylic acid group using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, as it is generally not strong enough to reduce a carboxylic acid. researchgate.net This chemoselective reduction would yield 4-chloro-2-fluoro-5-methyl-3-(hydroxymethyl)benzoic acid.

| Transformation | Reagent | Product |

| Aldehyde to Alcohol | Sodium borohydride (NaBH₄) | 4-Chloro-2-fluoro-3-(hydroxymethyl)-5-methylbenzoic acid |

Oxidation Pathways to Carboxylic Acid Derivatives

The formyl group can be oxidized to a second carboxylic acid group, resulting in the formation of a dicarboxylic acid derivative. This oxidation can be achieved using various oxidizing agents. orgoreview.com Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O) or hydrogen peroxide (H₂O₂). orgoreview.comresearchgate.netorganic-chemistry.org Biocatalytic methods using aldehyde dehydrogenases have also been developed for the chemoselective oxidation of aldehydes. nih.gov The choice of oxidant is crucial to avoid unwanted side reactions on the substituted aromatic ring.

| Oxidizing Agent | Product |

| Potassium permanganate (KMnO₄) | 4-Chloro-2-fluoro-5-methylisophthalic acid |

| Silver oxide (Ag₂O) | 4-Chloro-2-fluoro-5-methylisophthalic acid |

| Hydrogen peroxide (H₂O₂) | 4-Chloro-2-fluoro-5-methylisophthalic acid |

Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Schiff Base Formation, Imine Synthesis)

The formyl (aldehyde) group of this compound is a key site for chemical modification, readily undergoing condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govinternationaljournalcorner.com This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. redalyc.org The reactivity of the aldehyde is enhanced by the electron-withdrawing effects of the adjacent fluoro, chloro, and carboxylic acid substituents on the aromatic ring.

The synthesis of these imines is typically achieved by reacting the aldehyde with a primary amine in a suitable solvent, often with acid catalysis to facilitate the dehydration step. redalyc.orgresearchgate.net The resulting Schiff bases are versatile intermediates in organic synthesis and can serve as ligands in coordination chemistry. nih.govresearchgate.net While specific studies on this compound are not prevalent in the reviewed literature, the principles of imine formation are well-established for a wide range of fluorinated and substituted benzaldehydes. nih.gov For instance, various fluorinated benzaldehydes react efficiently with aniline (B41778) derivatives to produce imines in good to excellent yields. nih.gov

Table 1: Examples of Condensation Reactions for Imine Synthesis

| Aldehyde Reactant | Amine Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| ortho-Fluorobenzaldehyde | para-Fluoroaniline | n-hexane, MgSO₄, 2h, stir | Fluorinated Imine | nih.gov |

| 3-Hydroxybenzaldehyde | Fluorinated Anilines | Acid-catalyzed condensation | Fluorine-containing Imine | nih.gov |

| Isatin | 2-Amino, 4-Chloro Benzoic Acid | Ethanol, reflux, glacial acetic acid | Schiff Base | researchgate.net |

| 3,5-Dichloro Salicylaldehyde | 4-Bromoaniline | Not specified | Schiff Base | internationaljournalcorner.com |

Cyclization Reactions Involving the Aldehyde and Other Ortho-Substituents, Leading to Heterocyclic Frameworks (e.g., Quinoline Derivations via Povarov Reaction)

The strategic placement of the aldehyde, carboxylic acid, and halogen substituents on the aromatic ring of this compound makes it a promising precursor for the synthesis of various heterocyclic frameworks through cyclization reactions. The ortho relationship between the formyl and carboxylic acid groups, in particular, can facilitate intramolecular condensation or participation in multicomponent reactions.

One notable potential application is in the synthesis of quinoline derivatives, a core structure in many pharmacologically active compounds. The Povarov reaction, a [4+2] cycloaddition, typically involves an aniline, an aldehyde, and an activated alkene to form a tetrahydroquinoline, which can then be oxidized to a quinoline. organic-chemistry.org In a variation of this, the aldehyde functionality of the target molecule could react with an aniline and a suitable dienophile to construct the quinoline skeleton.

Furthermore, cyclocondensation reactions with C,N-dinucleophiles are a plausible route to condensed heterocyclic systems. For example, studies on related halo-aromatic compounds, such as esters of 2-fluoro-5-nitrobenzoic acid, have shown that they undergo cyclocondensation with α-acylacetamidines. researchgate.net In these reactions, the α-carbon atom of the amidine displaces the halogen atom via nucleophilic aromatic substitution, while the amino group reacts with the ester (or, in this case, potentially the carboxylic acid or aldehyde) to complete the cyclization, forming isoquinolines or other fused azines. researchgate.net

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

Nucleophilic Aromatic Substitution (SNAr) on the Activated Aromatic Ring

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of multiple strong electron-withdrawing groups: formyl (-CHO), carboxylic acid (-COOH), fluorine, and chlorine. youtube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of a halide ion by a nucleophile. youtube.comacgpubs.org

In polyhalogenated aromatic systems, the fluorine atom is often more susceptible to nucleophilic attack than chlorine, particularly when activated by ortho or para electron-withdrawing groups. nih.govnih.gov This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic, and its ability to stabilize the transition state. In the target molecule, the fluorine atom is ortho to the formyl group and para to the chlorine atom, while the chlorine atom is meta to the formyl group. This positioning suggests that the C-F bond is likely the more reactive site for SNAr reactions.

SNAr reactions on fluoro- and chloroarenes can be performed with a variety of nucleophiles, including amines, alcohols, and thiols, often under base-promoted, transition-metal-free conditions. nih.govnih.gov

Table 2: Research Findings on Nucleophilic Aromatic Substitution (SNAr) of Haloarenes

| Haloarene Substrate | Nucleophile/Conditions | Key Finding | Reference |

|---|---|---|---|

| Fluoroarenes with electron-withdrawing groups | Indoles, KOH/DMSO | C-F bonds show much higher reactivity than C-Cl bonds in base-promoted SNAr. | nih.gov |

| Di- and tri-fluorine-substituted benzaldehydes | Methoxide (from MeOH solvent) | SNAr occurs, replacing a fluorine atom with a methoxy (B1213986) group. | acgpubs.org |

| Octafluorotoluene | Phenothiazine, K₂CO₃/DMF | Highly selective SNAr at the para-position to the trifluoromethyl group. | nih.gov |

| ortho-Fluoro/methoxy benzoic acids | Grignard/Organolithium reagents | Displacement of the ortho-fluoro or methoxy group occurs without protection of the carboxylic acid. | researchgate.net |

Electrophilic Substitution Reactions on the Aromatic Ring

In contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The formyl, carboxylic acid, fluoro, and chloro substituents are all deactivating groups, meaning they withdraw electron density from the ring, making it less attractive to electrophiles.

Functionalization of the Methyl Group (Benzylic Position)

Benzylic Halogenation and Subsequent Cross-Coupling Applications

The methyl group at the C5 position offers an alternative site for functionalization at the benzylic position. This position is susceptible to free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring, leading to the selective formation of a benzylic halide (e.g., 4-chloro-2-fluoro-3-formyl-5-(bromomethyl)benzoic acid).

This benzylic halogenation has been noted as a viable strategy for analogous molecules like 4-fluoro-3-methylbenzoic acid. ossila.com The resulting benzylic halide is a highly versatile synthetic intermediate. It can readily participate in a variety of subsequent cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, it can be used in:

Suzuki coupling with boronic acids to introduce new aryl or alkyl groups.

Sonogashira coupling with terminal alkynes.

Heck coupling with alkenes.

Nucleophilic substitution with various nucleophiles to introduce groups like cyanides, azides, or ethers.

This pathway allows for the elaboration of the molecular scaffold, attaching complex side chains to the aromatic core via the methyl group, which is a powerful strategy in the synthesis of complex organic molecules and active pharmaceutical ingredients. ossila.com

Oxidation of the Methyl Group to Carboxylic Acid or Aldehyde

The selective oxidation of the methyl group in this compound presents a significant synthetic challenge due to the presence of multiple oxidizable functional groups. The aldehyde and the electron-rich aromatic ring are also susceptible to oxidation under various conditions. Therefore, achieving a high yield of the desired carboxylic acid or aldehyde product necessitates the careful selection of oxidizing agents and reaction conditions to ensure high chemoselectivity.

A variety of methods have been developed for the oxidation of aromatic methyl groups. organic-chemistry.orgresearchgate.net Strong oxidizing agents such as potassium permanganate (KMnO4) and chromic acid are generally effective but often lack selectivity, leading to the over-oxidation of the aldehyde group or degradation of the aromatic ring. Milder and more selective methods are therefore preferred for substrates with multiple sensitive functionalities.

For the conversion of the methyl group to a carboxylic acid, catalytic oxidation systems are often employed. These systems can operate under milder conditions and offer improved selectivity. For instance, cobalt or manganese salts combined with a bromide source, often in the presence of a radical initiator, can catalyze the aerobic oxidation of methylarenes to the corresponding benzoic acids. organic-chemistry.org Another approach involves the use of transition metal catalysts, such as those based on molybdenum, with environmentally benign oxidants like hydrogen peroxide. organic-chemistry.org

The selective oxidation to the aldehyde is a more delicate transformation. It requires reagents that can stop the oxidation at the aldehyde stage without proceeding to the carboxylic acid. One common strategy involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) or other mild oxidants under controlled conditions. Alternatively, a two-step process can be employed where the methyl group is first halogenated to a benzyl (B1604629) halide and then oxidized to the aldehyde using reagents like the Sommelet or Kröhnke reaction. researchgate.net

The table below summarizes potential methods for the selective oxidation of the methyl group in this compound, highlighting the reagent, expected product, and key reaction conditions.

| Reagent/Catalyst System | Target Product | Reaction Conditions | Potential Advantages |

| Co(OAc)₂/NaBr/AcOH | 4-Chloro-2-fluoro-3-formyl-5-carboxybenzoic acid | Acetic acid solvent, elevated temperature, O₂ atmosphere | Catalytic, uses air as the terminal oxidant |

| Na₂WO₄/H₂O₂ | 4-Chloro-2-fluoro-3-formyl-5-carboxybenzoic acid | Aqueous solvent, phase-transfer catalyst | Environmentally friendly oxidant |

| Ceric Ammonium Nitrate (CAN) | 4-Chloro-2-fluoro-3,5-diformylbenzoic acid | Acetonitrile/water solvent, room temperature | Mild conditions, selective for aldehyde formation |

| N-Bromosuccinimide (NBS), then hexamethylenetetramine (Sommelet) | 4-Chloro-2-fluoro-3,5-diformylbenzoic acid | Two-step process: radical bromination followed by hydrolysis | Avoids over-oxidation to the carboxylic acid |

Chemo-, Regio-, and Diastereoselectivity Studies in Multi-Component and Multi-Step Syntheses

The structural complexity of this compound, featuring four distinct functional groups on the benzene (B151609) ring, makes it a challenging yet intriguing substrate for multi-component and multi-step syntheses. The presence of a carboxylic acid, an aldehyde, a methyl group, and halogen substituents (chloro and fluoro) necessitates careful consideration of chemo-, regio-, and diastereoselectivity at each synthetic step.

Chemoselectivity is a primary concern due to the differing reactivity of the functional groups. The aldehyde group is a potent electrophile and can readily participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination. The carboxylic acid, on the other hand, can be converted to esters, amides, or acid chlorides. The methyl group can undergo oxidation or free-radical halogenation. The aromatic ring itself can be subject to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups. In a multi-component reaction, controlling which functional group reacts is paramount to achieving the desired product. For example, in a Passerini or Ugi reaction, the aldehyde and carboxylic acid could both potentially react, leading to a mixture of products if not properly directed. nih.gov

Regioselectivity becomes critical when considering reactions involving the aromatic ring or when designing multi-step syntheses where the order of functional group transformations is important. For instance, a nucleophilic aromatic substitution reaction would need to selectively target one of the halogenated positions. The fluorine atom is generally more susceptible to nucleophilic attack than the chlorine atom, but the electronic effects of the surrounding substituents will heavily influence the regiochemical outcome. The relative positions of the functional groups also dictate the regioselectivity of any further electrophilic aromatic substitution, should the reaction conditions favor it.

Diastereoselectivity would be a key consideration if a new chiral center is introduced during a reaction. For example, a nucleophilic addition to the aldehyde could generate a racemic mixture of enantiomers. To achieve diastereoselectivity, a chiral auxiliary or a chiral catalyst would be required. In multi-step syntheses, the stereochemical outcome of one reaction can influence the diastereoselectivity of subsequent steps, a concept known as substrate-controlled diastereoselection.

The following table outlines some hypothetical multi-step synthetic transformations starting from this compound and the key selectivity considerations.

| Reaction Type | Reagents | Potential Product | Key Selectivity Challenge |

| Reductive Amination | Amine, NaBH(OAc)₃ | Amino acid derivative | Chemoselective reduction of the imine in the presence of the carboxylic acid and aldehyde |

| Wittig Reaction | Phosphonium ylide | Stilbene derivative | Chemoselective reaction with the aldehyde without affecting the carboxylic acid |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl derivative | Regioselective coupling at the chloro or fluoro position |

| Aldol Condensation | Ketone, base | α,β-Unsaturated ketone derivative | Chemoselective reaction at the aldehyde without self-condensation or reaction with the carboxylic acid |

Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Kinetic and isotopic labeling studies are powerful tools for elucidating these mechanisms.

Kinetic studies involve measuring the rate of a reaction as a function of the concentration of reactants, catalysts, and other species in the reaction mixture. By determining the rate law, one can infer the composition of the transition state of the rate-determining step. For example, in the oxidation of the methyl group, a kinetic study could help determine whether the reaction proceeds through a radical mechanism or involves the direct attack of the oxidant on the methyl group. The order of the reaction with respect to the substrate, oxidant, and any catalysts would provide valuable insights into the sequence of elementary steps.

Isotopic labeling is a technique where an atom in a reactant molecule is replaced by one of its isotopes. By tracking the position of the isotope in the product, it is possible to deduce the bond-breaking and bond-forming steps of the reaction mechanism. For instance, to investigate the mechanism of the oxidation of the methyl group to a carboxylic acid, one could synthesize 4-Chloro-2-fluoro-3-formyl-5-(¹³C-methyl)benzoic acid. By analyzing the position of the ¹³C label in the final product using techniques like mass spectrometry or NMR spectroscopy, one could confirm that the methyl group is indeed the source of the carboxylic acid carbon.

Another powerful application of isotopic labeling is the determination of kinetic isotope effects (KIEs). The KIE is the ratio of the rate of reaction of a molecule with a light isotope to the rate of reaction of a molecule with a heavy isotope. A primary KIE is observed when a bond to the isotopic atom is broken in the rate-determining step. For example, by comparing the rate of oxidation of this compound with that of its deuterated analog, 4-Chloro-2-fluoro-3-formyl-5-(trideuteriomethyl)benzoic acid, one could determine if the C-H bond cleavage is the rate-determining step. A significant kH/kD value would support a mechanism where this bond breaking is kinetically important.

The table below illustrates how these techniques could be applied to study the mechanism of a hypothetical reaction of this compound.

| Reaction Studied | Mechanistic Question | Experimental Approach | Expected Outcome and Interpretation |

| Oxidation of the methyl group | Is C-H bond cleavage rate-determining? | Kinetic Isotope Effect (kH/kD) | A significant kH/kD > 1 would suggest C-H bond cleavage in the rate-determining step. |

| Nucleophilic Aromatic Substitution | Which halogen is substituted? | ¹⁹F and ³⁵Cl NMR spectroscopy of the reaction mixture over time | Monitoring the disappearance of the starting material signals and the appearance of product signals to determine the site of substitution. |

| Decarboxylation | Does the carboxylic acid group leave as CO₂? | ¹³C labeling of the carboxyl group | Detection of labeled CO₂ would confirm the decarboxylation pathway. |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Fluoro 3 Formyl 5 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic proton, the formyl proton, the methyl protons, and the carboxylic acid proton. The single aromatic proton is expected to appear as a singlet, influenced by the electronic effects of the surrounding substituents. The electronegative chlorine and fluorine atoms, along with the electron-withdrawing formyl and carboxylic acid groups, would likely shift this proton's resonance downfield. The formyl proton (CHO) will also appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm. The methyl protons (-CH₃) will present as a singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring. The carboxylic acid proton (-COOH) is expected to be a broad singlet at a very downfield position, often above 10 ppm, due to its acidic nature and hydrogen bonding.

The ¹³C NMR spectrum will provide information on all the carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and formyl groups are expected to have the most downfield chemical shifts, typically exceeding 160 ppm and 190 ppm, respectively. The aromatic carbons will resonate in the range of 110-160 ppm, with their specific shifts being influenced by the attached substituents. The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JCF). The methyl carbon will appear at a characteristic upfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.5 - 8.0 | - |

| Formyl-H | 9.5 - 10.5 | - |

| Methyl-H | 2.0 - 2.5 | - |

| Carboxyl-H | > 10 (broad) | - |

| Aromatic-C | 110 - 160 | 110 - 160 |

| Formyl-C | - | > 190 |

| Methyl-C | - | 15 - 25 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and substituted aromatic systems.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this fluorine signal will be influenced by the electronic nature of the adjacent substituents. The presence of the electron-withdrawing formyl group ortho to the fluorine atom is likely to cause a downfield shift. Furthermore, coupling between the fluorine and the nearby aromatic proton (³JHF) would result in a doublet, providing further confirmation of their relative positions. In some cases, a longer-range coupling to the formyl proton (⁴JHF) might also be observed.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.edunih.govprinceton.edu

COSY (Correlation Spectroscopy): A COSY spectrum would be used to identify proton-proton spin coupling networks. For this molecule, a key correlation would be expected between the aromatic proton and the formyl proton if a long-range coupling exists, which would appear as a cross-peak in the COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. sdsu.edu This would definitively assign the carbon signals for the aromatic CH, the formyl CH, and the methyl group by showing cross-peaks between the respective proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations for this compound would include:

The formyl proton to the aromatic carbons C2 and C4.

The aromatic proton to the carbons of the adjacent substituents.

The methyl protons to the aromatic carbons C4, C5, and C6.

The carboxylic acid proton to the aromatic carbon C1 and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity. This can be used to confirm the relative positions of substituents. For instance, a NOESY cross-peak between the formyl proton and the aromatic proton would provide strong evidence for their spatial closeness.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Information |

|---|---|---|

| COSY | Aromatic-H ↔ Formyl-H (if coupled) | Confirms through-bond coupling. |

| HSQC | Aromatic-H ↔ Aromatic-C | Assigns the aromatic CH group. |

| Formyl-H ↔ Formyl-C | Assigns the formyl group. | |

| Methyl-H ↔ Methyl-C | Assigns the methyl group. | |

| HMBC | Formyl-H ↔ Aromatic C's | Establishes connectivity of the formyl group. |

| Methyl-H ↔ Aromatic C's | Establishes connectivity of the methyl group. |

| NOESY | Formyl-H ↔ Aromatic-H | Confirms spatial proximity. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., EIMS, LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₆ClFO₃), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

The electron ionization mass spectrum (EIMS) would likely show a prominent molecular ion peak [M]⁺. The fragmentation pattern would be characteristic of a substituted benzoic acid. nist.govnih.gov Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH) to form an acylium ion, followed by the loss of carbon monoxide (-CO). libretexts.org For this specific molecule, the following fragment ions could be expected:

[M - OH]⁺: Loss of the hydroxyl group from the carboxylic acid.

[M - COOH]⁺: Loss of the entire carboxylic acid group.

[M - Cl]⁺: Loss of the chlorine atom.

[M - CHO]⁺: Loss of the formyl group.

The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis, including DFT-computed spectra comparison

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. nih.govnih.gov For this compound, the following characteristic vibrational bands are expected:

O-H stretch (Carboxylic acid): A very broad absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, due to strong hydrogen bonding in the dimeric form.

C=O stretch (Carboxylic acid): A strong absorption in the IR spectrum around 1700-1730 cm⁻¹.

C=O stretch (Aldehyde): A strong absorption in the IR spectrum around 1680-1710 cm⁻¹.

C-H stretch (Aromatic and Aldehyde): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two bands around 2850 and 2750 cm⁻¹.

C-F stretch: A strong absorption in the IR spectrum, typically in the range of 1100-1300 cm⁻¹.

C-Cl stretch: A strong absorption in the IR spectrum, typically in the range of 600-800 cm⁻¹.

C-H bend (Methyl): Characteristic bending vibrations for the methyl group are expected around 1450 and 1375 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the region of 1400-1600 cm⁻¹.

Density Functional Theory (DFT) calculations can be employed to compute the theoretical vibrational frequencies and intensities. nih.govsolidstatetechnology.us Comparing the experimental IR and Raman spectra with the DFT-computed spectra can aid in the precise assignment of the observed vibrational modes and provide a deeper understanding of the molecule's vibrational dynamics. nih.gov

Table 3: Expected Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1700-1730 | |

| Aldehyde | C=O stretch | 1680-1710 |

| C-H stretch | 2850 & 2750 | |

| Aromatic Ring | C-H stretch | > 3000 |

| C=C stretch | 1400-1600 | |

| C-F | C-F stretch | 1100-1300 |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. For a crystalline derivative of this compound, it is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, a common structural motif for carboxylic acids. acs.orgucl.ac.ukresearchgate.netrsc.org These dimers are held together by strong hydrogen bonds between the carboxylic acid groups of two molecules. rsc.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies for Optimized Geometry, Electronic Structure, and Conformational Analysis

No published DFT studies specifically on 4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid were identified.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

No specific FMO analysis or HOMO-LUMO data for this compound are available in the public domain.

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis for Nucleophilic/Electrophilic Sites

No MEP mapping or charge distribution analysis for this compound has been reported in the searched literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation against Experimental Data

There are no available studies that computationally predict the spectroscopic parameters of this compound and validate them against experimental data.

Reaction Pathway Analysis and Transition State Modeling for Key Chemical Transformations

No research detailing reaction pathway analysis or transition state modeling for chemical transformations involving this specific molecule could be located.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

No molecular dynamics simulations investigating the conformational flexibility and solvent effects on this compound have been published.

Exploration of Quantum Chemical Descriptors for Structure-Reactivity Relationships and Mechanistic Insights

There is no available research on the exploration of quantum chemical descriptors to understand the structure-reactivity relationships and mechanistic insights of this compound.

Due to the absence of specific research on "this compound," the requested article with detailed computational and theoretical chemistry investigations cannot be generated at this time. Further research in this specific area would be required to provide the requested information.

Non-Linear Optical (NLO) Property Predictions and Analysis

There is no specific data available in the provided search results regarding the Non-Linear Optical (NLO) property predictions and analysis for this compound.

Application of 4 Chloro 2 Fluoro 3 Formyl 5 Methylbenzoic Acid As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The strategic placement of reactive sites on 4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The aldehyde and carboxylic acid groups can participate in various cyclization reactions, while the chloro and fluoro substituents can be utilized in substitution reactions to construct complex ring systems.

The presence of an ortho-formyl group relative to the carboxylic acid and halogen substituents is a key feature that facilitates the construction of annulated, or fused, ring systems. This structural motif is particularly amenable to classic condensation reactions that lead to the formation of quinoline (B57606), quinolone, and other polycyclic heteroaromatic structures.

For instance, the aldehyde functionality can react with compounds containing an active methylene group in the presence of a base catalyst, a reaction known as the Friedländer annulation, to construct substituted quinoline rings. While the parent molecule would require modification, such as the conversion of a neighboring group into an amine, its potential as a scaffold for such transformations is significant. The reactivity of the formyl group is central to building these complex fused systems, which are prevalent in pharmaceuticals and functional materials.

Table 1: Potential Annulation Reactions

| Annulated System | Potential Co-reactant | Reaction Type |

|---|---|---|

| Quinolone Derivatives | β-ketoesters or malonic esters | Condensation/Cyclization |

| Furo[3,2-c]benzoic acid | Wittig reagents | Wittig/Cyclization |

This table presents hypothetical pathways based on the known reactivity of the compound's functional groups.

The versatility of this compound extends to the synthesis of a broad spectrum of heterocycles containing nitrogen, oxygen, and sulfur. The aldehyde group is a primary site for reactions with dinucleophiles to form five-, six-, or seven-membered rings.

Structurally related compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, have been successfully employed as building blocks for the synthesis of diverse nitrogenous heterocycles including benzimidazoles, quinoxalinones, and benzodiazepinediones. rhhz.net By analogy, this compound can be expected to undergo similar transformations.

Nitrogen Heterocycles: Reaction of the formyl group with hydrazine or its derivatives can yield pyridazinone or phthalazinone cores.

Oxygen Heterocycles: Intramolecular cyclization after reduction of the formyl group to an alcohol and subsequent reaction with the carboxylic acid could form a lactone, or reactions with hydroxylamine could lead to the formation of oxazine derivatives.

Sulfur Heterocycles: The formyl group can be a precursor for the synthesis of various sulfur-containing rings through reactions with reagents like thiosemicarbazide or by building a thiazole ring.

The presence of both chloro and fluoro substituents offers additional opportunities for functionalization through nucleophilic aromatic substitution, allowing for the introduction of various side chains to fine-tune the electronic and physical properties of the resulting heterocyclic compounds.

Scaffold for Advanced Organic Materials and Polymers

The distinct functional groups of this compound make it a compelling candidate for the development of novel organic materials and functional polymers. Both the carboxylic acid and the formyl group can be readily incorporated into polymer chains.

The carboxylic acid moiety enables the integration of this molecule into polyesters and polyamides through condensation polymerization. These polymers can exhibit unique properties due to the presence of the halogenated and formylated aromatic core. The formyl group itself can participate in polymerization reactions, such as the formation of poly(azomethine)s through polycondensation with diamines.

Furthermore, research on the copolymerization of phthalaldehyde with substituted benzaldehydes has shown that such monomers can be used to create functional polymers with triggerable degradation. This suggests that this compound could be used as a comonomer to introduce specific functionalities and control the properties of advanced polymer architectures, potentially for applications in electronics or catalysis.

The highly substituted and asymmetric nature of this compound makes it a valuable scaffold for designing specialty chemicals. The combination of electron-withdrawing (chloro, fluoro, formyl, carboxyl) and electron-donating (methyl) groups on the aromatic ring creates a unique electronic profile. This can be exploited in the design of molecules with specific optical or liquid crystalline properties. The carboxylic acid function provides a convenient handle for attaching the molecule to other molecular systems, enabling its use as a building block in the modular synthesis of complex functional materials.

Intermediate in the Synthesis of Agrochemical Research Molecules

Substituted benzoic acids, particularly those containing fluorine and chlorine atoms, are important intermediates in the synthesis of agrochemicals. nih.gov The incorporation of fluorine into a molecule can enhance its biological efficacy and metabolic stability. nbinno.com

This compound serves as a promising starting material for the synthesis of novel agrochemical candidates. The multiple functional groups on the molecule provide several points for chemical modification, allowing for the creation of a diverse library of compounds for biological screening. The carboxylic acid can be converted to esters or amides, which are common functionalities in active agrochemical ingredients. The formyl group can be transformed into various other functional groups or used to build heterocyclic moieties, which are often found in modern pesticides. The presence of both chlorine and fluorine on the aromatic ring is a structural feature often associated with potent biological activity in the agrochemical field. nbinno.comnih.gov

Despite a comprehensive search for scientific literature, there is currently no publicly available information detailing the specific application of This compound as a synthetic building block for the development of novel reagents and catalysts.

The functional groups present in this compound, including a carboxylic acid, an aldehyde (formyl group), a chloro group, a fluoro group, and a methyl group, theoretically offer a versatile platform for chemical modification. These groups could potentially be utilized in the synthesis of more complex molecules that could act as reagents or catalysts.

For instance, the carboxylic acid group could be converted into an acid chloride, ester, or amide, which could then serve as a handle for attaching the molecule to a solid support or another molecular framework. The aldehyde group is reactive and could participate in various condensation reactions or be oxidized or reduced to other functional groups. The halogen substituents (chloro and fluoro) and the methyl group on the aromatic ring influence the electronic properties of the molecule and could be targeted for modification in more advanced synthetic routes.

However, at present, there are no research articles, patents, or other scientific publications that describe the successful use of this compound for these specific purposes. The development of new reagents and catalysts is a specialized area of chemical research, and it appears that this particular compound has not yet been explored or reported in this context.

Further research and development would be necessary to explore the potential of this compound in the creation of new chemical tools for synthesis. Such studies would involve systematically investigating the reactivity of its functional groups and designing synthetic pathways to transform it into novel reagents and catalysts with desired properties and applications. Without such dedicated research, any discussion of its role in this area remains speculative.

Comparative Studies with Analogous Benzoic Acid Derivatives

Structure-Reactivity Relationships in Related Polyhalogenated and Formylated Benzoic Acids

The reactivity of a substituted benzoic acid in reactions such as electrophilic aromatic substitution is governed by the net electronic effect of its substituents. Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) deactivate the ring.

In polyhalogenated and formylated benzoic acids, the cumulative effect of multiple EWGs (halogens, formyl, and carboxyl groups) leads to significant deactivation of the aromatic ring. Halogens deactivate the ring through their strong inductive electron withdrawal (-I effect), which outweighs their weaker resonance electron donation (+R effect). The formyl (-CHO) and carboxyl (-COOH) groups are powerful deactivating groups due to both inductive withdrawal and a strong resonance withdrawal (-R effect), which pulls electron density out of the ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |

| -Cl (Chloro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |

| -CHO (Formyl) | Moderately Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating |

| -CH₃ (Methyl) | Weakly Donating (+I) | Donating (Hyperconjugation) | Weakly Activating |

| -COOH (Carboxyl) | Moderately Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating |

Influence of Halogen (Chlorine vs. Fluorine) Position and Number on Aromatic Ring Reactivity

While both chlorine and fluorine are deactivating, their effects are not identical. Fluorine is the most electronegative element, exerting the strongest inductive electron withdrawal (-I effect). However, it also has a more effective resonance donation (+R effect) compared to chlorine. This is because the 2p orbital of fluorine can overlap more effectively with the 2p orbital of carbon in the benzene (B151609) ring than the larger 3p orbital of chlorine can. echemi.comstackexchange.comdoubtnut.com

This dichotomy leads to interesting and sometimes counterintuitive results. In many cases, the dominant -I effect of fluorine makes it a stronger deactivating group than chlorine. However, the stronger +R effect of fluorine can sometimes make p-fluorobenzoic acid a weaker acid than p-chlorobenzoic acid, as the resonance donation destabilizes the carboxylate anion. stackexchange.comdoubtnut.com The relative positioning of these halogens is also critical. An ortho-halogen has a more pronounced inductive effect on the carboxyl group than a meta or para-halogen. nih.gov Increasing the number of halogen substituents generally leads to a cumulative increase in the deactivation of the aromatic ring, making reactions like electrophilic substitution progressively more difficult.

Impact of Formyl and Methyl Group Position on Aromatic Ring Activation/Deactivation and Regioselectivity

Deactivation and Directing Effects : The carboxyl (-COOH) and formyl (-CHO) groups are potent deactivating groups. quora.comdoubtnut.com Through their resonance structures, they withdraw electron density primarily from the ortho and para positions, leaving the meta positions as the least deactivated sites. quora.comdoubtnut.com Consequently, both -COOH and -CHO are meta-directors for electrophilic aromatic substitution. doubtnut.comquora.com

Activation and Directing Effects : The methyl group (-CH₃) is a weakly activating group and an ortho-, para-director. It donates electron density, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions. chemicalforums.comyoutube.com

In 4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid, the directing effects of the substituents are in competition. The powerful meta-directing influence of the carboxyl and formyl groups would direct an incoming electrophile to the C6 position. The ortho-, para-directing methyl group at C5 would also direct to the C6 position (ortho to the methyl and meta to the carboxyl). The halogens are ortho-, para-directors, but their deactivating nature makes their directing influence weaker than that of the activating methyl group. The confluence of these directing effects would strongly favor substitution at the C6 position, the only available carbon not fully substituted.

| Substituent | Classification | Directing Effect |

|---|---|---|

| -COOH | Strongly Deactivating | Meta |

| -CHO | Strongly Deactivating | Meta |

| -CH₃ | Weakly Activating | Ortho, Para |

| -F, -Cl | Weakly Deactivating | Ortho, Para |

Analogous Synthetic Routes and Comparative Efficiencies

Synthesizing polysubstituted benzoic acids like this compound typically requires a multi-step approach, as direct substitution onto a benzene ring is often unfeasible due to conflicting directing effects and harsh reaction conditions. savemyexams.comcognitoedu.org Common strategies involve building the molecule from a less substituted precursor, introducing functional groups in a specific order to control regiochemistry.

A plausible synthetic pathway for analogous compounds often involves the following key transformations:

Halogenation : Introducing chloro and fluoro groups onto an aromatic ring.

Nitration followed by Reduction and Diazotization : A versatile method for introducing a range of substituents. For example, a nitro group can be introduced, reduced to an amine, which is then converted to a diazonium salt. This salt is a key intermediate that can be converted to halogens (Sandmeyer reaction), hydroxyls, or other groups. researchgate.netresearchgate.netresearchgate.net

Friedel-Crafts Acylation/Alkylation : To introduce acyl (like formyl, after reduction) or alkyl (methyl) groups. However, Friedel-Crafts reactions are often ineffective on strongly deactivated rings. google.com

Oxidation of a Methyl Group : A common method to form a carboxylic acid group is by oxidizing a methyl group using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). libretexts.org

Formylation : Introduction of the formyl group can be achieved through methods like the Vilsmeier-Haack reaction on an activated ring or by oxidation of a methyl group to the aldehyde stage.

Conclusions and Future Research Trajectories

Summary of Key Synthetic Achievements and Reactivity Insights

While specific literature on the synthesis of 4-chloro-2-fluoro-3-formyl-5-methylbenzoic acid is not extensively available, its structure suggests plausible synthetic pathways based on well-established organic chemistry principles. The synthesis would likely involve a multi-step process starting from a polysubstituted benzene (B151609) ring. Key transformations would include halogenation, formylation, and oxidation reactions. For instance, a plausible route could begin with a substituted toluene derivative, followed by chlorination and fluorination reactions, formylation via methods like the Vilsmeier-Haack reaction, and finally, oxidation of the methyl group to a carboxylic acid. khanacademy.org

The reactivity of this compound is dictated by its diverse functional groups: a carboxylic acid, an aldehyde (formyl group), a chloro group, a fluoro group, and a methyl group, all attached to an aromatic ring.

Interactive Data Table: Expected Reactivity of Functional Groups

| Functional Group | Potential Reactions | Reagents/Conditions |

| Carboxylic Acid | Esterification, Amide formation, Reduction to alcohol | Alcohol/Acid catalyst, Amine/Coupling agent, LiAlH4 or BH3 |

| Aldehyde (Formyl) | Oxidation to carboxylic acid, Reduction to alcohol, Nucleophilic addition (e.g., Grignard, Wittig) | KMnO4, H2O2 mdpi.com, NaBH4, Organometallic reagents |

| Chloro Group | Nucleophilic aromatic substitution (if activated) | Strong nucleophiles, high temperature/pressure |

| Fluoro Group | Generally unreactive in nucleophilic aromatic substitution | Highly activating conditions |

| Aromatic Ring | Electrophilic aromatic substitution (further functionalization) | Nitrating agents, sulfonating agents, halogenating agents |

The electronic properties of the substituents significantly influence the reactivity of the aromatic ring. The fluorine and chlorine atoms are electron-withdrawing via induction but electron-donating through resonance. mdpi.com The formyl and carboxylic acid groups are strongly deactivating and meta-directing. The methyl group is activating and ortho-, para-directing. The interplay of these electronic effects makes predicting the site of further electrophilic substitution complex and an interesting area for study.

Identification of Unexplored Reactivity Patterns and Undiscovered Chemical Transformations

The unique arrangement of functional groups in this compound opens avenues for unexplored chemical transformations.

Intramolecular Reactions : The proximity of the formyl and carboxylic acid groups could facilitate intramolecular cyclization reactions under specific conditions, potentially leading to novel heterocyclic structures. The reaction of o-formylbenzoic acid with certain nucleophiles is known to form cyclic products. researchgate.net

Selective Functional Group Transformation : Developing synthetic methods to selectively react one functional group while leaving the others intact is a significant challenge and an area ripe for exploration. For example, selective reduction of the formyl group in the presence of the carboxylic acid, or vice-versa, would require carefully chosen reagents and reaction conditions.

Metal-Catalyzed Cross-Coupling : The chloro-substituted aromatic ring could be a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents and the synthesis of more complex molecules.

Potential for Sustainable and Greener Synthetic Approaches for the Chemical Compound

Modern synthetic chemistry emphasizes the development of environmentally benign processes. rsc.org For a molecule like this compound, several greener synthetic strategies can be envisioned.

Catalytic Oxidations : The oxidation of the methyl group to a carboxylic acid and the potential oxidation of the aldehyde can be achieved using green oxidants like hydrogen peroxide or even molecular oxygen, in conjunction with efficient and recyclable catalysts. mdpi.comrsc.org Selenium-catalyzed oxidation of aldehydes using hydrogen peroxide in water is one such eco-friendly protocol. mdpi.com Light-induced autoxidation of aldehydes to carboxylic acids using oxygen as the sole oxidant is another promising green alternative. rsc.org

Biocatalysis : The use of enzymes for specific transformations could offer a highly selective and environmentally friendly route. For example, engineered enzymes could be used for the selective oxidation of the methyl group or the formyl group under mild conditions. nih.gov

Flow Chemistry : Performing the synthesis in a continuous flow system can improve safety, efficiency, and scalability while reducing waste.

Alternative Solvents : Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis. rsc.org

Data Table: Comparison of Traditional vs. Green Reagents

| Transformation | Traditional Reagents | Greener Alternatives |

| Oxidation of Aldehyde | CrO3, KMnO4 | H2O2/Catalyst mdpi.com, O2/Photocatalyst rsc.org, Enzymes rsc.org |

| Formylation | CO/HCl (Gattermann-Koch) wikipedia.org | Enzymatic formylation |

| Solvent | Chlorinated solvents, DMF | Water, Supercritical CO2, Ionic Liquids rsc.org |

Future Directions in Advanced Materials Science Applications and Chemical Design

The presence of fluorine and chlorine atoms in this compound suggests potential applications in materials science. Fluorinated aromatic compounds are known for their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. nbinno.comnbinno.comman.ac.uk

High-Performance Polymers : This compound could serve as a monomer or a building block for the synthesis of specialty polymers. The halogen substituents can enhance flame retardancy and thermal stability, while the rigid aromatic core can contribute to mechanical strength.

Liquid Crystals : The anisotropic shape of the molecule and the presence of polar functional groups suggest that its derivatives could exhibit liquid crystalline properties. Fluorinated compounds are often used in liquid crystal displays. researchgate.net

Organic Electronics : The electron-withdrawing nature of the substituents can tune the electronic properties of the aromatic system, making its derivatives potential candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in dye-sensitized solar cells.

Further research would involve synthesizing derivatives of this compound and investigating their physical and chemical properties to assess their suitability for these applications.

Prospects for Advanced Computational Modeling in Predictive Chemical Synthesis and Property Design

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding synthetic efforts, and designing new materials. researchgate.netnih.govnih.gov

Predicting Reactivity : Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electron distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. researchgate.netnih.gov This information can help predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of synthetic routes and predicting the outcomes of reactions. acs.org

Mechanism Elucidation : Computational modeling can be used to study the reaction mechanisms of potential transformations, including identifying transition states and calculating activation energies. This can help in optimizing reaction conditions and understanding unexpected outcomes. nih.gov

Property Prediction for Materials Science : Machine learning models and quantitative structure-property relationship (QSPR) studies can be employed to predict the material properties of derivatives of this compound. nih.govarxiv.orgaip.org By training models on datasets of similar compounds with known properties, it is possible to predict properties like thermal stability, electronic bandgap, and solubility for new, unsynthesized molecules, thereby accelerating the discovery of new materials.

The use of advanced computational tools will be invaluable in exploring the full potential of this compound and its derivatives, saving significant time and resources in experimental work.

Q & A

Q. What synthetic routes are available for 4-chloro-2-fluoro-3-formyl-5-methylbenzoic acid?

Methodological Answer: Synthesis typically involves multi-step functionalization of a benzoic acid scaffold:

- Formylation : Introduce the formyl group via Vilsmeier-Haack reaction (using DMF/POCl₃) at the 3-position.

- Halogenation : Chlorination at the 4-position using Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-substitution. Fluorination at the 2-position may employ HF-pyridine or Selectfluor®.

- Methylation : Install the methyl group at the 5-position via Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura with a methylboronic acid derivative). Critical Note: Monitor regioselectivity using TLC and NMR to confirm substituent positions .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., formyl proton at δ ~9.8 ppm, aromatic protons splitting patterns).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₀H₇ClFO₃: 259.01).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key solubility and stability considerations for this compound?

Methodological Answer:

- Solubility : Test in polar aprotic solvents (DMSO, DMF) for reaction compatibility. Aqueous solubility can be enhanced via salt formation (e.g., sodium or potassium carboxylate).

- Stability : Store at -20°C under inert atmosphere; monitor degradation by periodic NMR/HPLC. The formyl group may oxidize over time, requiring stabilizers like BHT .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed?

Methodological Answer:

- Directing Groups : Use temporary protecting groups (e.g., nitro or methoxy) to direct chlorination/fluorination to desired positions.

- Metal Catalysis : Employ Pd-catalyzed C-H activation for selective halogenation.

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density maps to identify reactive sites .

Q. What strategies optimize yield in multi-step syntheses?

Methodological Answer:

- One-Pot Reactions : Combine formylation and halogenation steps to reduce intermediate isolation.

- Flow Chemistry : Enhance reaction control for exothermic steps (e.g., Cl₂ gas introduction).

- Design of Experiments (DoE) : Use statistical optimization (e.g., response surface methodology) to balance temperature, solvent, and stoichiometry .

Q. How does the electronic nature of substituents influence reactivity?

Methodological Answer: